molecular formula C7H16BrN B2770854 Cyclohexylmethanamine;hydrobromide CAS No. 2248169-64-2

Cyclohexylmethanamine;hydrobromide

Cat. No.: B2770854
CAS No.: 2248169-64-2
M. Wt: 194.116
InChI Key: LBEXWMLYXHXELS-UHFFFAOYSA-N
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Description

Cyclohexylmethanamine;hydrobromide is an organic compound belonging to the class of aliphatic amines. It is a derivative of cyclohexylmethanamine, combined with hydrobromic acid to form the hydrobromide salt. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethanamine;hydrobromide can be synthesized through the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. The reaction involves the complete hydrogenation of aniline to produce cyclohexylmethanamine, which is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods: In industrial settings, cyclohexylmethanamine is often produced by the alkylation of ammonia using cyclohexanol. This method involves the reaction of cyclohexanol with ammonia under high pressure and temperature, followed by treatment with hydrobromic acid to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethanamine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclohexylmethanamine;hydrobromide involves its interaction with biological targets, primarily through its amine group. It can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Cyclohexylmethanamine;hydrobromide can be compared with other similar compounds, such as:

This compound is unique due to its combination of cyclohexylmethanamine with hydrobromic acid, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

cyclohexylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.BrH/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEXWMLYXHXELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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